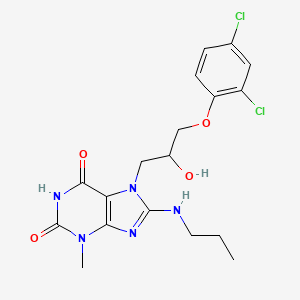

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a substituted purine-2,6-dione derivative characterized by a complex structure featuring:

- A 3-(2,4-dichlorophenoxy)-2-hydroxypropyl group at the 7-position, introducing electron-withdrawing chlorine atoms and a hydroxyl group.

- A 3-methyl substituent at the 3-position, typical of xanthine derivatives.

The dichlorophenoxy moiety distinguishes it from analogs with single halogen or methoxy substitutions (e.g., 4-chlorophenoxy or 4-methoxyphenoxy groups) .

Properties

IUPAC Name |

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N5O4/c1-3-6-21-17-22-15-14(16(27)23-18(28)24(15)2)25(17)8-11(26)9-29-13-5-4-10(19)7-12(13)20/h4-5,7,11,26H,3,6,8-9H2,1-2H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVVVVAPMZDHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(COC3=C(C=C(C=C3)Cl)Cl)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione , with the molecular formula and a molecular weight of approximately 504.4 g/mol, is a purine derivative that has garnered interest in pharmacological research for its potential biological activities. This article aims to discuss its biological activity, including anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a purine core substituted with various functional groups, which may influence its biological activity. The presence of the 2,4-dichlorophenoxy group is particularly notable for its potential role in modulating biological responses.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to This compound exhibit significant anti-inflammatory properties. For instance, studies involving similar purine derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that our compound may also possess similar mechanisms of action.

Cytotoxicity

Cytotoxic studies conducted on related compounds have demonstrated varying degrees of effectiveness against cancer cell lines. For example, derivatives with similar structural motifs have shown potential in inducing apoptosis in tumor cells through the activation of caspase pathways. The specific cytotoxic effects of This compound remain to be fully elucidated but warrant further investigation.

Case Studies

- Study on Inflammatory Response : A study evaluated the effects of a structurally analogous compound on RAW 264.7 macrophages exposed to LPS. Results indicated a significant reduction in nitric oxide (NO) production and downregulation of NF-κB signaling pathways, suggesting that similar mechanisms might be applicable to our target compound.

- Cytotoxic Effects on Cancer Cell Lines : In another study involving purine derivatives, compounds were tested against various cancer cell lines (e.g., HeLa and A549). The results showed IC50 values indicating effective cytotoxicity, which could be attributed to their ability to interfere with DNA synthesis and induce cell cycle arrest .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Key Observations:

- Hydrophobicity: The propylamino group (logP ~1.5–2.0 estimated) is less polar than methoxypropylamino (logP ~1.0–1.5) or hydroxyethylamino (logP ~0.5–1.0), suggesting improved membrane permeability but reduced solubility .

- Steric Considerations : The 2-hydroxypropyl linker in the target compound may impose conformational constraints compared to benzyl or styryl groups, affecting target selectivity .

Pharmacological and Physicochemical Trends

- Solubility: Analogs with hydroxyalkylamino groups (e.g., 2-hydroxyethylamino or 3-hydroxypropylamino ) exhibit higher aqueous solubility than the target compound’s propylamino group.

- The dichlorophenoxy group in the target compound may mimic aryl-binding motifs in kinase inhibitors.

- Metabolic Stability: Methoxypropyl or hydroxyethyl groups () are more susceptible to oxidative metabolism than the stable dichlorophenoxy-propyl chain in the target compound.

Computational Predictions

- Drug-Likeness : Per virtual screening methodologies (similar to ), the target compound’s molecular weight (~450–470 g/mol) and Cl atoms may slightly exceed Lipinski’s criteria, but its moderate logP (~3–4) aligns with orally bioavailable drugs.

- Toxicity Risks: Dichlorophenoxy moieties are associated with hepatotoxicity in some drug candidates, necessitating further in vitro profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.